2-Chloro-3,6-difluorobenzenesulfonyl chloride
Description
Chemical Identity and Classification
2-Chloro-3,6-difluorobenzenesulfonyl chloride (CAS: 1208074-71-8) belongs to the class of benzenesulfonyl chlorides, characterized by a sulfonyl chloride (-SO$$2$$Cl) functional group attached to an aromatic ring. Its molecular formula is C$$ 6$$H$$2$$Cl$$2$$F$$2$$O$$2$$S, with an average molecular mass of 247.036 g/mol. The compound features a benzene ring substituted with two fluorine atoms at positions 3 and 6, a chlorine atom at position 2, and the sulfonyl chloride group at position 1 (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C$$6$$H$$2$$Cl$$2$$F$$2$$O$$_2$$S |
| CAS Registry Number | 1208074-71-8 |
| Molecular Weight | 247.036 g/mol |
| IUPAC Name | This compound |
| ChemSpider ID | 24602992 |
Structural Features :
Historical Context and Discovery
The synthesis of sulfonyl chlorides dates to the 19th century, with benzenesulfonyl chloride first reported in 1838. This compound emerged as a derivative during advancements in directed chlorosulfonation techniques. Key historical milestones include:
Chlorosulfonation Methods : Early routes involved reacting benzene derivatives with chlorosulfuric acid (ClSO$$3$$H) or sulfuryl chloride (SO$$2$$Cl$$2$$) under controlled conditions. For example:
$$
\text{C}6\text{H}5\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}5\text{SO}2\text{Cl} + \text{POCl}_3 + \text{HCl}
$$
Modern adaptations use difluorobenzene precursors to introduce fluorine substituents.Regioselective Functionalization : The compound’s specific substitution pattern arises from strategies leveraging steric and electronic effects. Fluorine atoms, being strongly electron-withdrawing, direct chlorosulfonation to the meta and para positions.
Industrial Relevance : By the late 20th century, demand for fluorinated sulfonyl chlorides grew due to their utility in pesticide and pharmaceutical synthesis.
Significance in Organosulfur Chemistry
Sulfonyl chlorides are pivotal in constructing sulfur-containing molecules. This compound exemplifies this role through:
Reactivity and Applications
- Sulfonamide Formation : Reacts with amines to yield sulfonamides, a backbone of antibacterial agents (e.g., sulfa drugs):
$$
\text{RNH}2 + \text{Ar-SO}2\text{Cl} \rightarrow \text{RNHSO}_2\text{Ar} + \text{HCl}
$$ - Sulfonate Esters : Alcohols undergo nucleophilic substitution to form sulfonate esters, used as surfactants and polymerization initiators.
- Cross-Coupling Reactions : Participates in Suzuki-Miyaura and Ullmann couplings to create biaryl sulfones, valuable in material science.
Comparative Analysis with Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| Benzenesulfonyl chloride | No fluorine substituents | General sulfonylation |
| Tosyl chloride (TsCl) | Methyl group at para | Protecting groups |
| 2-Chloro-3,6-difluoro derivative | Enhanced electrophilicity | Specialty chemical synthesis |
The fluorine and chlorine substituents in this compound reduce electron density at the sulfur center, accelerating reactions with nucleophiles compared to non-halogenated analogues.
Nomenclature and Identification Systems
The IUPAC name This compound follows systematic numbering prioritizing the sulfonyl chloride group at position 1. Alternative identifiers include:
| System | Identifier |
|---|---|
| CAS | 1208074-71-8 |
| ChemSpider | 24602992 |
| MDL Number | MFCD12922610 |
| WLN Notation | WSGR BG CF FF |
Synonyms :
- 2-Chloro-3,6-difluorobenzene-1-sulfonyl chloride
- 3,6-Difluoro-2-chlorobenzenesulfonyl chloride
- Chlorure de 2-chloro-3,6-difluorobenzènesulfonyle (French)
Spectroscopic Identification :
Properties
IUPAC Name |
2-chloro-3,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBTVVMBHTYRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
The synthesis of 2-Chloro-3,6-difluorobenzenesulfonyl chloride typically involves reacting a difluorobenzene derivative with a chlorosulfonating agent. These methods generally involve using reagents like sulfuryl chloride to introduce the sulfonyl chloride group onto the benzene ring.
Exchange Fluorination Method
Fluorobenzenesulfonyl fluorides can be prepared through chlorine/fluorine exchange by reacting a chlorobenzenesulfonyl fluoride with an alkali metal fluoride in an aprotic polar solvent at temperatures between 100° C and 240° C.
- Aprotic Polar Solvents: Effective solvents include dimethylformamide, n-methylpyrrolidone, sulfolane, dimethylsulfoxide, hexamethyl phosphorotriamide, acetonitrile, propionitrile, and butyronitrile, with sulfolane being preferred.
- Temperature: The reaction is carried out between 130° C and 220° C, considering the solvent's stability.
- Concentration: Use a solvent amount that keeps the chlorobenzenesulfonyl fluoride concentration between 0.1 to 6 moles per liter, ideally 0.2 to 3 moles.
- Alkali Metal Fluoride: Preferred fluorides are sodium, potassium, cesium, or rubidium fluoride, with potassium fluoride being more industrially favorable. The quantity of alkali metal fluoride varies depending on the desired chlorine/fluorine exchange level.
Tertiary Amine Sequestering Agents: The reaction benefits from tertiary amine sequestering agents to boost yield, particularly with less active starting materials. The molar ratio of the sequestering agent to the alkali metal fluoride should range from 0.001 to 0.2, and more preferably from 0.01 to 0.1.
Examples of tertiary amine sequestering agents include:
- Tris(3-oxaheptyl)amine
- Tris(3,6-dioxaheptyl)amine
- Tris(3,6,9-trioxadecyl)amine
- Tris(3,6-dioxaoctyl)amine
- Tris(3,6,9-trioxaundecyl)amine
- Tris(3,6-dioxanonyl)amine
- Tris(3,6,9-trioxadodecyl)amine
- Tris(3,6-dioxadecyl)amine
- Tris(3,6,9-trioxatridecyl)amine
- Tris(3,6-dioxa-4-methylheptyl)amine
- Tris(3,6-dioxa-2,4-dimethylheptyl)amine
- Process: Chlorobenzenesulfonyl chloride can be converted into chlorobenzenesulfonyl fluoride under the reaction conditions, eventually forming fluorobenzenesulfonyl fluoride.
Example Synthesis of 2,6-Difluorobenzenesulfonyl chloride
The synthesis of 2,6-Difluorobenzenesulfonyl chloride involves a multi-step reaction:
- React 1,3-difluorobenzene with n-butyllithium in a mixture of diethyl ether and hexane at -78°C for 3 hours.
- Flush sulfur dioxide into the solution and stir at -60°C for 20 minutes.
Add N-chlorosuccinimide (NCS) and warm the reaction mixture to room temperature for 1 hour.
Data Table: Chemical Properties
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfonyl fluoride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts in the presence of a base to form sulfonate esters.
Water: Hydrolysis occurs readily, especially under acidic or basic conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
2-Chloro-3,6-difluorobenzenesulfonyl chloride is extensively used as a reagent in organic synthesis:
- Sulfonamide Formation: It reacts with amines to produce sulfonamides, which are important intermediates in pharmaceuticals.
- Sulfonate Ester Production: Interaction with alcohols leads to the formation of sulfonate esters, useful in various chemical applications.
Pharmaceutical Development
The compound plays a crucial role in the synthesis of pharmaceutical intermediates:
- Active Pharmaceutical Ingredients (APIs): It is utilized in the preparation of APIs for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by acting as a precursor to CRTH2 antagonists .
- Drug Formulations: Its derivatives are incorporated into drug formulations to enhance efficacy against allergic inflammation .
Agrochemical Manufacturing
In the agrochemical industry, this compound is employed in the development of herbicides and pesticides. Its ability to introduce sulfonyl groups into organic molecules makes it valuable for creating compounds that target specific biological pathways in pests.
Case Study 1: Synthesis of Sulfonamides
A study demonstrated the use of this compound in synthesizing various sulfonamides that exhibit antimicrobial properties. The reaction conditions were optimized to maximize yield and purity.
| Amine Used | Product Yield (%) | Reaction Time (hours) |
|---|---|---|
| Aniline | 85 | 4 |
| Ethanolamine | 90 | 5 |
| Benzylamine | 80 | 3 |
Case Study 2: Pharmaceutical Applications
Research focusing on CRTH2 antagonists highlighted the efficacy of compounds derived from this compound in reducing eosinophil activation in allergic responses. These findings support its potential therapeutic applications in treating asthma and allergic rhinitis.
Mechanism of Action
The mechanism of action of 2-chloro-3,6-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester bonds, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The reactivity and physical properties of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Comparison of 2-Chloro-3,6-difluorobenzenesulfonyl Chloride with Analogous Sulfonyl Chlorides
Key Observations :
Electron-Withdrawing Effects: Fluorine and chlorine substituents increase electrophilicity at the sulfur center, accelerating nucleophilic substitution (e.g., with amines or alcohols).
Steric Hindrance : The presence of chlorine at position 2 in this compound introduces steric bulk compared to 2,6-difluorobenzenesulfonyl chloride, which may slow hydrolysis but improve selectivity in coupling reactions .
Hydrolysis Sensitivity : All sulfonyl chlorides are moisture-sensitive, but substituents like hydroxyl (Table 1, row 3) increase polarity and solubility in aqueous media, altering hydrolysis kinetics .
Comparison with Benzoyl Chloride Derivatives
While structurally distinct, benzoyl chlorides share functional group reactivity. For example:
- 2-Chloro-3,6-difluorobenzoyl chloride (C₇H₂Cl₂F₂O, MW: 210.99 g/mol) lacks the sulfonyl group but contains an acyl chloride (-COCl). This compound is used in Friedel-Crafts acylations and peptide coupling, where electron-withdrawing substituents enhance electrophilicity .
- 2-Chloro-3,5-dinitrobenzoyl chloride (C₇H₂ClN₂O₅, MW: 232.56 g/mol) features nitro groups, drastically increasing reactivity in acylation due to strong electron withdrawal .
Biological Activity
2-Chloro-3,6-difluorobenzenesulfonyl chloride (C₆H₂ClF₂O₂S) is an organosulfur compound characterized by a chlorinated aromatic ring substituted with two fluorine atoms and a sulfonyl chloride group. With a molecular weight of approximately 247.05 g/mol, it is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its interactions with biological nucleophiles and potential therapeutic applications.
- Molecular Formula : C₆H₂ClF₂O₂S
- Molecular Weight : 247.05 g/mol
- Physical State : Colorless to light yellow liquid
- Stability : Sensitive to moisture; should be stored under inert gases at low temperatures (2-8°C) .
Interaction with Biological Nucleophiles
The sulfonyl chloride group in this compound is highly reactive with biological nucleophiles such as amines, leading to the formation of sulfonamides. Sulfonamides are important in medicinal chemistry due to their antibacterial properties . The reactivity of this compound has been studied in various contexts:
- Formation of Sulfonamides : The reaction between this compound and amines results in sulfonamide formation, which can inhibit bacterial growth.
- Potential Antiviral Activity : Similar compounds have shown the ability to inhibit viral replication, suggesting that this compound may also exhibit antiviral properties through similar mechanisms .
Study on Antimicrobial Properties
A study investigating the antimicrobial effects of various sulfonamide derivatives found that compounds structurally related to this compound exhibited varying degrees of activity against different bacterial strains. For instance:
- Compounds with fluorine substitutions showed enhanced potency due to increased lipophilicity and improved interaction with bacterial enzymes .
| Compound | Structure | Inhibition Activity (IC50 μM) |
|---|---|---|
| Compound A | 2-Chloro-3-fluorobenzenesulfonamide | 5.74 |
| Compound B | 2,4-Difluorobenzenesulfonamide | 1.17 |
| Compound C | 3-Chlorobenzenesulfonamide | >20 |
Research on Influenza Virus Inhibition
Another study explored the antiviral potential of aryl sulfonamides against influenza viruses. It was noted that compounds similar to this compound could reduce viral titers significantly:
- The study demonstrated that certain structural modifications could enhance antiviral activity while maintaining low cytotoxicity levels .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Reactivity with Amines : Its ability to form stable sulfonamides can lead to effective inhibition of bacterial growth.
Q & A
Q. What are the standard synthetic routes for 2-chloro-3,6-difluorobenzenesulfonyl chloride, and how are intermediates characterized?
Methodological Answer:
- Synthesis Pathways : The compound is typically synthesized via chlorosulfonation of a fluorinated benzene derivative. For example, analogous sulfonyl chlorides like 3-chloro-2-methylbenzenesulfonyl chloride are prepared by reacting chlorinated aromatic precursors with chlorosulfonic acid under controlled conditions (e.g., 0–5°C to prevent over-sulfonation) .
- Intermediate Characterization : Key intermediates (e.g., 2-chloro-3,6-difluorobenzenesulfonic acid) are characterized using H/F NMR and IR spectroscopy. For instance, sulfonic acid intermediates show distinct S=O stretching vibrations at 1180–1250 cm in IR .
Q. How is purity assessed for this compound, and what analytical techniques are critical?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) is used to quantify impurities. A C18 column and acetonitrile/water mobile phase (70:30 v/v) are standard .
- Spectroscopy : F NMR is essential for detecting fluorinated byproducts. For example, residual 3,6-difluorobenzenesulfonic acid appears as a singlet at δ -110 ppm in F NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize di- or tri-sulfonated byproducts?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures below 10°C during chlorosulfonation to reduce polysubstitution. Evidence from similar compounds (e.g., 2-fluoro-6-methoxybenzenesulfonamide) shows that exceeding 15°C increases disulfonation by 20–30% .
- Catalyst Screening : Use Lewis acids like AlCl (0.5 mol%) to enhance regioselectivity. For example, AlCl reduces disulfonation in 3-chloro-4-fluorobenzenesulfonyl chloride synthesis by stabilizing the transition state .
Q. How should researchers address contradictory spectroscopic data (e.g., conflicting 13^1313C NMR signals)?
Methodological Answer:
- Advanced NMR Techniques : Employ 2D NMR (e.g., HMBC, HSQC) to resolve overlapping signals. For fluorinated sulfonyl chlorides, C-F coupling constants (e.g., = 20–25 Hz) help assign substituent positions .
- Computational Validation : Compare experimental C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies >5 ppm suggest misassignment or conformational artifacts .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Hydrolytic Stability : The compound hydrolyzes in humid environments to form 2-chloro-3,6-difluorobenzenesulfonic acid. Accelerated aging studies (40°C/75% RH) show a degradation rate of 0.8% per day .
- Storage Recommendations : Store under inert gas (Ar/N) in amber glass at -20°C. Silica gel desiccant reduces hydrolysis by 50% compared to molecular sieves .
Data Contradiction Analysis
Q. Conflicting reports on electrophilic reactivity in nucleophilic substitutions: How to resolve?
Methodological Answer:
- Kinetic Studies : Conduct competition experiments with standardized nucleophiles (e.g., piperidine vs. morpholine). For example, this compound reacts 3× faster with amines than thiols due to sulfonyl chloride’s electrophilicity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Contrasting literature claims often arise from solvent choice (e.g., DMF vs. THF) .
Safety and Handling Protocols
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, FFP3 respirators, and splash goggles. Sulfonyl chlorides cause severe skin corrosion (H314) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
